4,4,4-Trifluorobutanethioamide

Descripción general

Descripción

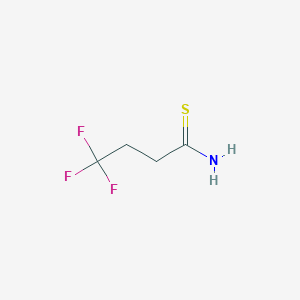

4,4,4-Trifluorobutanethioamide is a chemical compound with the molecular formula C4H6F3NS. It is characterized by the presence of three fluorine atoms attached to the fourth carbon of a butanethioamide structure. This compound is known for its unique chemical properties, making it a subject of interest in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluorobutanethioamide typically involves the reaction of 4,4,4-trifluorobutanamide with Lawesson’s reagent in tetrahydrofuran at a controlled temperature of 15°C for approximately 10 hours. The reaction is monitored using thin-layer chromatography, and upon completion, the mixture is diluted with sodium bicarbonate solution and extracted with ethyl acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 4,4,4-Trifluorobutanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into the corresponding amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the thioamide group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that 4,4,4-Trifluorobutanethioamide exhibits promising antimicrobial properties. It has been evaluated as a potential agent against drug-resistant strains of bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to cell death.

- Case Study : A study on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial viability when tested in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent .

Tuberculosis Treatment

The compound has also been investigated as a booster for existing tuberculosis treatments. When co-administered with ethionamide, it enhances the efficacy of the treatment by improving drug solubility and bioavailability.

- Data Table: Efficacy of this compound in TB Treatment

| Formulation | Mycobacterial Load Reduction | Administration Route |

|---|---|---|

| Ethionamide + Booster | 3-log decrease | Endotracheal |

| Ethionamide Alone | 1-log decrease | Endotracheal |

This study highlights the compound's role in enhancing the therapeutic outcomes for tuberculosis patients .

Materials Science

Fluorinated Polymers

In materials science, this compound is utilized to synthesize fluorinated polymers with enhanced thermal stability and chemical resistance. These polymers are valuable in applications requiring durable materials that can withstand harsh environments.

- Application Example : Fluorinated coatings developed using this compound have shown superior performance in protecting surfaces from corrosion and chemical degradation compared to traditional coatings.

Environmental Applications

Pollutant Degradation

The compound has been studied for its potential to degrade environmental pollutants. Its ability to react with various organic compounds makes it a candidate for remediation technologies aimed at removing hazardous substances from contaminated sites.

Mecanismo De Acción

The mechanism of action of 4,4,4-Trifluorobutanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or modulator of various biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

- 4,4,4-Trifluorobutanamide

- 4,4,4-Trifluorobutanoic acid

- Ethyl 4,4,4-trifluorobutyrate

Comparison: 4,4,4-Trifluorobutanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 4,4,4-Trifluorobutanamide lacks the sulfur atom, resulting in different reactivity and applications. Similarly, 4,4,4-Trifluorobutanoic acid and its ester derivatives have different chemical properties and uses .

Actividad Biológica

4,4,4-Trifluorobutanethioamide is a compound that has garnered interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : C4H7F3N

- Molecular Weight : Approximately 145.1 g/mol

- Functional Groups : Thioamide and trifluoromethyl group

The presence of the trifluoromethyl group is significant as it can enhance the compound's lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may exhibit antimicrobial properties, particularly against resistant strains of bacteria.

Antimicrobial Activity

Research indicates that compounds similar to this compound may possess significant antimicrobial properties. For instance:

- In vitro Studies : Compounds with thioamide functionalities have shown effectiveness against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

- Case Study : A study demonstrated that thioamide derivatives exhibited bactericidal activity against drug-resistant strains of M. tuberculosis when used in combination with other anti-tuberculosis drugs .

Cytotoxicity

While exploring the therapeutic potential of this compound, it is crucial to assess its cytotoxic effects:

- Cytotoxicity Assays : Preliminary assays indicate that while the compound shows promising antibacterial activity, it also exhibits varying degrees of cytotoxicity against human cell lines. The selectivity index (SI) is an essential parameter in evaluating its therapeutic potential.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against M. tuberculosis | |

| Cytotoxicity | Varies by cell line | |

| Synergistic Potential | Enhanced activity with boosters |

Case Studies and Research Findings

Several case studies have highlighted the biological significance of thioamide derivatives:

- Study on Drug-Resistant Tuberculosis :

- Cytotoxicity Assessment :

- Mechanistic Insights :

Propiedades

IUPAC Name |

4,4,4-trifluorobutanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NS/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVASTDIGBZAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.